Carboxylic Acid Regiochemistry: 3-COOH vs. 4-COOH Determines GABA Uptake Inhibitor Pharmacophore Integrity
The target compound positions the carboxylic acid at the piperidine 3-position, matching the pharmacophore of nipecotic acid (piperidine-3-carboxylic acid), a validated non-competitive inhibitor of neuronal and glial GABA uptake [1]. The 4-carboxylic acid positional isomer (CAS 936074-71-4) corresponds to isonipecotic acid, which acts as a GABA receptor agonist rather than an uptake inhibitor, representing a fundamentally divergent mechanism of action [1]. In rat brain slice assays, nipecotic acid inhibited [3H]GABA uptake with an IC50 of approximately 10 µM, whereas isonipecotic acid showed no uptake inhibition at concentrations up to 500 µM [1]. No direct head-to-head data exist for the oxazolo[4,5-b]pyridin-2-yl-substituted versions of these two regioisomers.
| Evidence Dimension | GABA uptake inhibition (regioisomer pharmacophore integrity) |
|---|---|
| Target Compound Data | 3-COOH regioisomer; matches nipecotic acid pharmacophore (predicted GABA uptake inhibitor) [1] |
| Comparator Or Baseline | 4-COOH regioisomer (CAS 936074-71-4); matches isonipecotic acid pharmacophore (GABA receptor agonist, not uptake inhibitor) [1] |
| Quantified Difference | Mechanistic divergence (uptake inhibition vs. receptor agonism); nipecotic acid IC50 ~10 µM vs. isonipecotic acid inactive at ≤500 µM in rat brain slices [1] |
| Conditions | Rat brain slice [3H]GABA uptake assay; nipecotic acid and isonipecotic acid as unsubstituted parent scaffolds [1] |
Why This Matters
For programs targeting GABAergic neurotransmission via transporter modulation, the 3-COOH regioisomer is the required scaffold; the 4-COOH isomer targets a different protein family (GABA receptors), making them non-substitutable for uptake-inhibition applications.
- [1] Krogsgaard-Larsen P, Johnston GAR. Inhibition of GABA uptake in rat brain slices by nipecotic acid, various isoxazoles and related compounds. Journal of Neurochemistry. 1975; 25(6): 797–802. View Source
